3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
3-Bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromo and chloro substituents at positions 3 and 7, respectively, and a methyl group at the 1-position. This bicyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives. The bromo and chloro substituents enhance electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, while the methyl group improves metabolic stability .
Key structural features include:
- Core: Pyrrolo[2,3-c]pyridine (pyrrole fused to pyridine at the 2,3- and c-positions).
- Substituents:
- Bromine at position 3 (electron-withdrawing, directs further functionalization).
- Chlorine at position 7 (enhances lipophilicity and binding affinity).
- Methyl group at position 1 (steric shielding, reduces oxidative metabolism).
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-7-chloro-1-methylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-6(9)5-2-3-11-8(10)7(5)12/h2-4H,1H3 |
InChI Key |
NLYAVQVKIDFUOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination at the 3-Position
Reagents: N-bromosuccinimide (NBS) is commonly used as a brominating agent.
Solvent: Dichloromethane (DCM) or chloroform.
Conditions: Room temperature to 0 °C, reaction times ranging from 1 hour to overnight depending on scale and substrate.
Mechanism: Electrophilic bromination directed by the electronic nature of the pyrrolopyridine ring, favoring substitution at the 3-position.
Workup: Reaction monitoring by TLC; product isolation by aqueous workup and chromatographic purification.
Yields: Typically moderate to high yields (60-90%) depending on substrate purity and reaction optimization.
Chlorination at the 7-Position
Reagents: Chlorine sources such as phosphorus pentachloride (PCl5), sulfuryl chloride, or direct chlorination using chlorine gas under controlled conditions.
Alternative Methods: Pre-functionalization via nitration or other directing groups to achieve regioselective chlorination.
Conditions: Mild temperatures (0 °C to room temperature) to avoid over-chlorination or decomposition.
Notes: Chlorination can precede or follow bromination depending on synthetic route design to maximize regioselectivity.
Sequential Halogenation and Methylation
In some synthetic routes, the order of methylation and halogenation is critical to control regioselectivity and yield.
For example, methylation may be performed first to protect the nitrogen and influence electronic effects during halogenation.
Alternatively, halogenation may be done on the unsubstituted pyrrolopyridine followed by methylation.
Optimization of these steps is often necessary in industrial synthesis to maximize yield and purity.
Industrial production typically employs continuous flow reactors to improve safety and control over halogenation steps, which involve hazardous reagents like bromine and chlorine.
Purification methods include crystallization and column chromatography using silica gel with solvents such as heptane and ethyl acetate gradients.
Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to minimize side reactions and maximize product purity.
| Step | Starting Material | Reagents/Conditions | Product | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Methylation | 1H-pyrrolo[2,3-c]pyridine | NaH, MeI, THF, 0 °C to RT | 1-methyl-1H-pyrrolo[2,3-c]pyridine | 80-85 | Base-mediated alkylation |
| Bromination (3-position) | 1-methyl-1H-pyrrolo[2,3-c]pyridine | NBS, DCM, RT or 0 °C | 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | 60-90 | Electrophilic bromination |
| Chlorination (7-position) | Pyrrolopyridine or brominated intermediate | PCl5 or Cl2, mild conditions | 7-chloro-3-bromo-1-methyl-pyrrolopyridine | Variable | Regioselective chlorination |
| Purification | Reaction mixture | Silica gel chromatography | Pure 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine | N/A | Gradient elution with heptane/ethyl acetate |
Regioselectivity in halogenation is influenced by the electronic properties of the pyrrolopyridine ring and the presence of directing groups.
Pre-installation of nitro or boronic acid groups can direct halogenation to desired positions.
Catalytic systems such as palladium complexes facilitate cross-coupling reactions post-halogenation, allowing further functionalization.
Thermodynamic and kinetic controls are applied by varying temperature and solvent to favor the formation of the desired halogenated isomer.
The preparation of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is achieved through a combination of N-methylation and selective halogenation steps on the pyrrolopyridine scaffold. The use of reagents such as sodium hydride, methyl iodide, N-bromosuccinimide, and phosphorus pentachloride under controlled conditions enables the synthesis of this compound with high regioselectivity and yield. Industrial synthesis benefits from process optimization and purification techniques to produce this compound at scale for further application in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C8H6BrClN2
- Molecular Weight : 245.5 g/mol
- IUPAC Name : 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
- Purity : Typically available at 97% purity
Physical Properties
- Appearance : Solid, often off-white to light brown
- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.
Medicinal Chemistry
3-Bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research indicates that compounds similar to 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth.
- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Agrochemicals
The compound's unique properties have also led to exploration in agrochemical applications. Its potential as an herbicide or pesticide is being studied due to its ability to interfere with plant growth pathways.
Research Findings:
- Herbicidal Activity : Preliminary studies show that derivatives of pyrrolo[2,3-c]pyridine can inhibit the growth of certain weed species, suggesting a possible application in agricultural settings.
Material Science
In material science, the compound's heterocyclic structure allows it to be used in developing new materials with specific electronic or optical properties.
Applications:
- Organic Light Emitting Diodes (OLEDs) : Research has indicated potential applications in OLED technology due to its electronic properties.
Chemical Synthesis
As a building block in organic synthesis, 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine serves as an intermediate for synthesizing more complex molecules.
Synthetic Pathways:
The compound can be synthesized through various methods, including cyclization reactions that form the pyrrole ring structure necessary for its activity.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine with structurally related pyrrolopyridine derivatives, focusing on substituent effects, synthetic utility, and biological relevance:
Structural and Functional Differences :
Core Variations :
- Pyrrolo[2,3-c ]pyridine vs. pyrrolo[2,3-b ]pyridine: The position of ring fusion alters electronic properties. Pyrrolo[2,3-c]pyridine derivatives exhibit stronger π-π stacking due to extended conjugation .
- Dihydro derivatives (e.g., 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) lack full aromaticity, reducing planarity and modulating target selectivity .
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance but enhances oxidative coupling efficiency (e.g., Suzuki-Miyaura reactions) compared to chlorine .
- Methoxy vs. Methyl : Methoxy groups (e.g., in SC07 ) improve solubility but are prone to demethylation in vivo, whereas methyl groups offer metabolic stability.
Synthetic Utility: 3-Bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine: Ideal for sequential functionalization (e.g., C3 bromine for cross-coupling, C7 chlorine for SNAr reactions) . 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15): A key intermediate for Sonogashira couplings, yielding ethynyl-linked kinase inhibitors .
Biological Activity: Pyrrolo[2,3-c]pyridines with 7-chloro and 4-methoxy substituents (SC07) showed 57% BIF in HIV-1 entry inhibition, outperforming acenaphthene controls . Pyrrolo[2,3-b]pyridines with ethynyl groups (e.g., 20b) exhibit nanomolar affinity for TrkA kinase due to optimized hydrophobic interactions .
Biological Activity
3-Bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique chemical structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : CHBrClN
- Molecular Weight : 231.48 g/mol
- CAS Number : 2231673-48-4
- Purity : Typically >95% in commercial preparations .
The biological activity of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is primarily attributed to its interaction with various molecular targets, particularly kinases. It has been shown to inhibit specific kinases by binding to their active sites, thus preventing substrate phosphorylation. This mechanism is crucial in regulating cellular processes such as proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit MPS1 (Monopolar Spindle 1), a kinase involved in cell cycle regulation. In vitro assays demonstrated that it could significantly reduce the proliferation of cancer cells, with IC values in the low micromolar range (e.g., 0.025 μM) against specific cancer cell lines such as HCT116 .
Comparison with Related Compounds
To understand the uniqueness of 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC (μM) |
|---|---|---|---|
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Lacks bromine and methyl groups | Moderate kinase inhibition | Variable |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Different substitution pattern | Varies widely | Varies widely |
| Pyrrolopyrazine Derivatives | Contains pyrazine ring | Different reactivity | Varies widely |
The presence of both bromine and chlorine in 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine enhances its reactivity and potential for selective functionalization compared to its analogs .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Kinase Inhibition Studies : A study reported that optimized derivatives based on pyrrolo scaffolds exhibited potent inhibition of MPS1 with favorable pharmacokinetic profiles. The structural modifications were guided by crystallographic data showing how these compounds stabilize inactive conformations of kinases .
- Antiproliferative Activity : In cellular assays, compounds structurally related to 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine showed significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC value of 0.55 μM in HCT116 cells, indicating strong potential for therapeutic applications in oncology .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolopyridine core. Key steps include:
- Methylation : NaH/MeI in THF at 0°C to room temperature for introducing the 1-methyl group .
- Halogenation : Bromination and chlorination steps using reagents like NBS (N-bromosuccinimide) or PCl₅, guided by regioselective protocols (e.g., nitration prior to halogenation to direct substitution patterns) .
- Intermediate purification : Silica gel chromatography with heptane/ethyl acetate gradients is standard for isolating halogenated intermediates .
Advanced: How can regioselectivity challenges be addressed during the introduction of substituents to the pyrrolopyridine scaffold?
Regioselectivity is influenced by:
- Directing groups : Pre-installing nitro or boronic acid groups to steer halogenation or cross-coupling reactions . For example, nitration at the 3-position prior to bromination ensures predictable substitution .
- Catalytic systems : Pd(PPh₃)₄ with arylboronic acids enables Suzuki-Miyaura couplings at electron-deficient positions, while Sonogashira reactions favor alkynylation at iodinated sites .
- Thermodynamic vs. kinetic control : Elevated temperatures (e.g., 105°C in dioxane) favor thermodynamically stable products in cross-couplings .
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- ¹H NMR : Key signals include downfield shifts for NH protons (~δ 12.40 ppm in DMSO-d₆) and aromatic protons adjacent to halogens (δ 8.3–8.4 ppm for bromo/chloro-substituted positions) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 274.93 for C₈H₆BrClN₂) .
- Purity validation : HPLC with UV detection (λ = 254 nm) is recommended due to Sigma-Aldrich’s disclaimer on providing analytical data for such compounds .
Advanced: How should researchers resolve contradictions in reported reaction yields or by-product formation?
- Reproducibility checks : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%) and solvent systems (e.g., dioxane/water vs. THF) to mitigate batch variability .
- By-product analysis : Use LC-MS to identify impurities, such as dehalogenated products or dimerization artifacts, which are common in Pd-mediated reactions .
- In-situ monitoring : Employ techniques like reaction calorimetry or FTIR to track intermediates and adjust reaction quenching times .
Basic: What safety protocols are essential when handling this compound and its intermediates?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ ~300 mg/kg) and potential respiratory irritation .
- Waste disposal : Halogenated by-products require segregation as hazardous waste under EPA guidelines .
- Stability : Store at –20°C under inert atmosphere (Ar/N₂) to prevent decomposition, as bromo/chloro substituents are sensitive to light and moisture .
Advanced: How can cross-coupling reactions be optimized to functionalize the 3-bromo or 7-chloro positions selectively?
- Protecting groups : Temporarily protect the NH group (e.g., with Boc) to prevent undesired side reactions during couplings .
- Metal selection : CuI co-catalysts enhance Sonogashira coupling efficiency at the 3-bromo position, while Buchwald-Hartwig amination targets the 7-chloro site .
- Solvent effects : Use DMA (dimethylacetamide) for polar intermediates or toluene for sterically hindered substrates to improve reaction rates .
Basic: What stability considerations are critical for this compound under varying storage conditions?
- Temperature : Degradation occurs above 25°C; long-term storage requires –20°C with desiccants .
- Solvent compatibility : Avoid DMSO for stock solutions due to hygroscopicity; use anhydrous THF or DCM instead .
- pH sensitivity : Decomposition is accelerated under basic conditions (pH > 9), necessitating neutral buffers in biological assays .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 5-position to modulate kinase inhibition .
- Bioisosteric replacements : Replace bromine with CF₃ or CN groups to enhance metabolic stability while retaining target affinity .
- Docking studies : Use InChI key-derived 3D structures (e.g., QGPYXNYRUAFOHC-UHFFFAOYSA-N) for molecular docking with kinase domains (e.g., JAK2 or EGFR) .
Advanced: What computational tools are recommended for predicting reactivity or binding modes of derivatives?
- DFT calculations : Gaussian or ORCA for modeling electrophilic aromatic substitution trends at bromo/chloro sites .
- Molecular dynamics (MD) : AMBER or GROMACS to simulate binding kinetics in solvent environments (e.g., water/DMSO mixtures) .
- ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetic profiles, prioritizing derivatives with logP < 3 and TPSA < 80 Ų .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
